
Finasteride Carboxaldehyde
Descripción general
Descripción
Finasteride Carboxaldehyde: is a metabolite of the 5α-reductase inhibitor Finasteride. It is identified in human bile and urine and is known for its role in the metabolic pathway of Finasteride . Finasteride itself is widely used for the treatment of benign prostatic hyperplasia and androgenetic alopecia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Finasteride Carboxaldehyde involves the metabolic conversion of Finasteride in the human body. This conversion is facilitated by enzymes in the liver and other tissues .
Industrial Production Methods: Industrial production methods for this compound are not commonly reported, as it is primarily a metabolite rather than a directly synthesized compound. the production of Finasteride, its precursor, involves complex organic synthesis techniques, including the use of various reagents and catalysts to achieve the desired chemical structure .
Análisis De Reacciones Químicas
Types of Reactions: Finasteride Carboxaldehyde can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Antioxidant and Antiproliferative Activity
Recent studies have demonstrated that finasteride exhibits significant antioxidant properties and antiproliferative effects against glioblastoma cells. High doses of finasteride have been shown to:
- Downregulate β-catenin protein levels.
- Suppress AKT/mTOR signaling pathways.
- Decrease intracellular reactive oxygen species (ROS) levels through the induction of antioxidant genes .
Topical Applications for Hair Loss
Finasteride carboxaldehyde has been explored in topical formulations aimed at treating AGA. A phase III study indicated that topical finasteride (0.25% solution) significantly improved hair count compared to placebo, showing similar efficacy to oral finasteride . This suggests that this compound could be an effective component in topical treatments.
Potential Use in Doping Control
Research indicates that finasteride can act as a masking agent for anabolic steroids in doping control. Studies have shown that it alters urinary steroid profiles, complicating the detection of certain steroids . The identification of this compound as a urinary metabolite could enhance screening methods for doping violations.
Treatment of Hirsutism
Finasteride has been effectively used to treat hirsutism in women, with studies reporting significant reductions in facial and bodily hair growth after prolonged treatment . The role of its metabolites, including this compound, may contribute to its efficacy in managing excessive hair growth.
Transgender Hormone Therapy
In transgender women, finasteride is sometimes included in hormone therapy regimens due to its antiandrogenic properties. However, clinical research on its safety and efficacy for this purpose remains limited .
Case Study: Antiproliferative Effects on Glioblastoma Cells
Treatment | Effect on Cell Proliferation | Mechanism |
---|---|---|
High-dose Finasteride | Significant reduction | Downregulation of β-catenin; suppression of AKT/mTOR signaling |
Case Study: Efficacy of Topical Finasteride
Study Group | Mean Change from Baseline (Hairs) | Statistical Significance |
---|---|---|
Topical Finasteride | 20.2 | p < 0.001 |
Placebo | 6.7 | - |
Doping Control Implications
Parameter | Pre-Finasteride Use | Post-Finasteride Use |
---|---|---|
Norandrosterone Excretion | 100% | 20-40% |
Noretiocholanolone Excretion | 100% | Up to 400% |
Mecanismo De Acción
Finasteride Carboxaldehyde exerts its effects by being a part of the metabolic pathway of Finasteride. Finasteride itself acts as a competitive and specific inhibitor of Type II 5α-reductase, an enzyme that converts testosterone into the more active metabolite, dihydrotestosterone (DHT). By inhibiting this enzyme, Finasteride reduces the levels of DHT, thereby alleviating symptoms of conditions like benign prostatic hyperplasia and androgenetic alopecia .
Comparación Con Compuestos Similares
Dutasteride: Another 5α-reductase inhibitor used for similar medical conditions.
Tamsulosin: An alpha-blocker used in combination with Finasteride for treating benign prostatic hyperplasia.
Uniqueness: Finasteride Carboxaldehyde is unique due to its specific role as a metabolite of Finasteride. Unlike other similar compounds, it provides insights into the metabolic fate of Finasteride in the human body, which is crucial for understanding its pharmacokinetics and pharmacodynamics .
Actividad Biológica
Finasteride carboxaldehyde is a significant metabolite of finasteride, a well-known 5α-reductase inhibitor used primarily for the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia. Understanding the biological activity of this compound is crucial for elucidating its pharmacological effects and potential side effects.
Finasteride functions by inhibiting the enzyme 5α-reductase, which converts testosterone into dihydrotestosterone (DHT), a more potent androgen implicated in prostate growth and hair loss. Specifically, this compound is produced through the metabolism of finasteride, with studies indicating that it may influence similar pathways as its parent compound. The primary mechanism involves the inhibition of DHT synthesis, leading to reduced androgenic activity in target tissues such as the prostate and hair follicles .
Metabolism and Pharmacokinetics
The metabolism of finasteride involves several steps, including oxidation by cytochrome P450 enzymes (particularly CYP3A4) to form various metabolites, including this compound. This metabolite can further undergo oxidation to form omega-oic acid finasteride . The pharmacokinetic profile of finasteride indicates that its metabolites, including this compound, are crucial for understanding its overall efficacy and safety profile.
Metabolite | Pathway | Enzyme Involved |
---|---|---|
Finasteride | Parent compound | - |
Omega-hydroxy finasteride | Oxidation | CYP3A4 |
This compound | Intermediate | CYP3A4 |
Omega-oic acid finasteride | Further oxidation | CYP3A4 |
Biological Effects and Case Studies
Research has shown that this compound may exhibit biological activities similar to those of finasteride. For instance, studies have indicated that alterations in neuroactive steroid levels due to finasteride treatment can lead to various side effects, including sexual dysfunction and psychological changes .
A significant case-control study evaluated sexual function in patients using oral finasteride. The findings revealed that lower doses were associated with increased reports of sexual dysfunction and psychological symptoms, suggesting that metabolites like this compound may contribute to these adverse effects .
Case Study: Post-Finasteride Syndrome (PFS)
Post-finasteride syndrome is a condition reported by some patients who experience persistent side effects after discontinuation of finasteride. Symptoms include erectile dysfunction, decreased libido, and depression. Research indicates that these symptoms may be linked to alterations in neuroactive steroids and androgen receptor expression in response to both finasteride and its metabolites .
Research Findings
- Inhibition of DHT Production : this compound retains the ability to inhibit DHT production effectively, contributing to the therapeutic effects observed in conditions like BPH and androgenetic alopecia.
- Neuroactive Steroid Modulation : Changes in neuroactive steroid levels have been documented following treatment with finasteride, with implications for mental health outcomes in users .
- Potential for Drug Interaction : Given its metabolism via CYP3A4, there is a potential for drug-drug interactions involving this compound, which could impact the pharmacokinetics of co-administered medications .
Propiedades
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-N-(2-methyl-1-oxopropan-2-yl)-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O3/c1-21(2,13-26)25-20(28)17-7-6-15-14-5-8-18-23(4,12-10-19(27)24-18)16(14)9-11-22(15,17)3/h10,12-18H,5-9,11H2,1-4H3,(H,24,27)(H,25,28)/t14-,15-,16-,17+,18+,22-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKLHNVFRBYLTN-WSBQPABSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C=O)CCC4C3(C=CC(=O)N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C=O)CC[C@@H]4[C@@]3(C=CC(=O)N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570310 | |
Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-Dimethyl-N-(2-methyl-1-oxopropan-2-yl)-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60570310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154387-61-8 | |
Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-Dimethyl-N-(2-methyl-1-oxopropan-2-yl)-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60570310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.